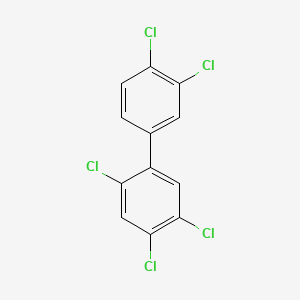
2,3',4,4',5-五氯联苯
描述
2,3’,4,4’,5-Pentachlorobiphenyl is a toxic organic pollutant . It is a tetrachlorobenzene, a member of monochlorobenzenes and a pentachlorobiphenyl .
Molecular Structure Analysis
The molecular structure of 2,3’,4,4’,5-Pentachlorobiphenyl has been studied in relation to its hydroxylation by mammalian Cytochrome P450 Monooxygenases . The docking models of CYP2Bs with 2,3’,4,4’,5-Pentachlorobiphenyl revealed a short distance between the 3-position of 2,3’,4,4’,5-Pentachlorobiphenyl and the heme iron caused by polarization of the substrate-binding cavity .Chemical Reactions Analysis
The chemical reactions of 2,3’,4,4’,5-Pentachlorobiphenyl involve its metabolism by cytochrome P450 enzymes . Human CYP2B6 and rat CYP2B1 primarily metabolize it to 3-hydroxy (OH)-2,3’,4,4’,5-Pentachlorobiphenyl, whereas rat CYP1A1 metabolizes 2,3’,4,4’,5-Pentachlorobiphenyl to 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl .Physical And Chemical Properties Analysis
2,3’,4,4’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congeners . It is a trichlorobenzene, a dichlorobenzene, and a pentachlorobiphenyl .科学研究应用
代谢增强和环境相互作用
与PFCAs的代谢相互作用2,3',4,4',5-五氯联苯(CB118)在环境中暴露于全氟羧酸(PFCAs)时会发生代谢增强。一种土壤细菌细胞色素P450BM3将CB118代谢为羟基化形式,其中全氟辛酸(PFCA-C8)显著加速了这些反应。这项研究揭示了CB118在PFCAs存在下的复杂代谢途径,可能影响其在环境背景下的毒性(Goto et al., 2018)。
生物降解和毒性减少
白腐真菌降解白腐真菌Phlebia brevispora已经表现出降解有毒的共平面多氯联苯(Co-PCBs)包括2,3',4,4',5-五氯联苯的能力。鉴定了这一降解过程中的代谢产物,为了解真菌在受污染的PCBs环境中修复潜力提供了见解(Kamei et al., 2006)。
与生物分子的相互作用
与胃蛋白酶的相互作用3,3′,4,4′,5-五氯联苯与胃蛋白酶显示出显著的相互作用,胃蛋白酶是一种消化酶。通过各种光谱和计算技术研究了这种相互作用,表明与化学物质结合后胃蛋白酶的二级结构发生变化,可能影响其酶功能(Yue et al., 2020)
化学降解和环境修复
钠分散法降解钠分散法已被用于脱氯各种PCB同分异构体,包括2,3',4,4',5-五氯联苯。这种方法揭示了脱氯途径和产物的见解,阐明了PCB降解的有效性和机制,可能有助于环境修复策略(Noma et al., 2007)。
毒性和分子相互作用研究
定量结构毒性关系通过定量结构-毒性关系分析了各种PCBs的毒性,包括2,3',4,4',5-五氯联苯。这项研究将PCBs的毒性与分子描述符相关联,提供了一个基于分子结构和性质预测毒性程度的理论框架(Eddy, 2020)。
安全和危害
2,3’,4,4’,5-Pentachlorobiphenyl is harmful if swallowed, toxic in contact with skin, causes skin irritation, harmful if inhaled, may cause cancer, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .
未来方向
属性
IUPAC Name |
1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPYMGCWINGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032116 | |
| Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',5-Pentachlorobiphenyl | |
CAS RN |
31508-00-6 | |
| Record name | PCB 118 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31508-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5-pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4,4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2AQE8U50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

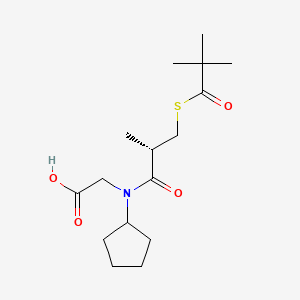
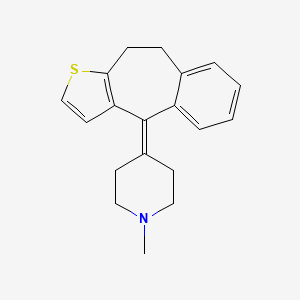
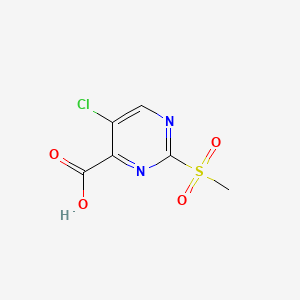
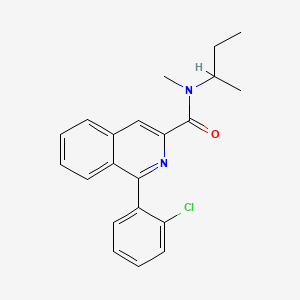
![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
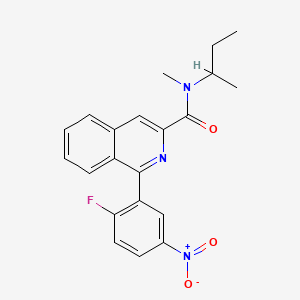

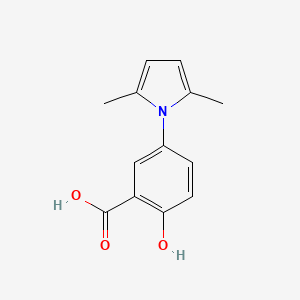
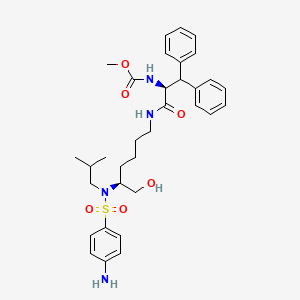
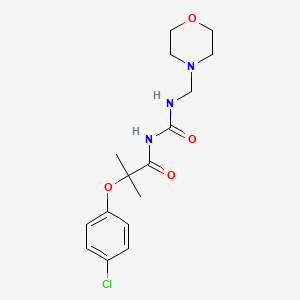
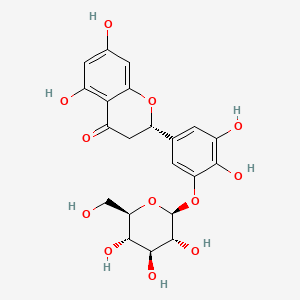
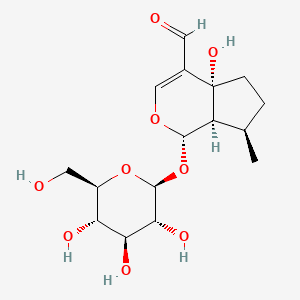
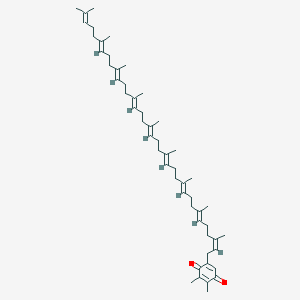
![(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide](/img/structure/B1678518.png)